molecular formula C9H12Cl3N3 B2639436 2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine dihydrochloride CAS No. 2138337-33-2

2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine dihydrochloride

Cat. No.: B2639436
CAS No.: 2138337-33-2
M. Wt: 268.57
InChI Key: PQWXSKVIIZCSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine dihydrochloride (CAS: 2138337-33-2) is a bicyclic heteroaromatic compound featuring a pyrrolo[2,3-c]pyridine core substituted with a chlorine atom at the 5-position and an ethanamine side chain at the 3-position. The molecular formula is C₉H₁₂Cl₃N₃, with a molecular weight of 268.58 g/mol . The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological studies.

Synthesis: A key synthetic route involves the reaction of 2-(5-chloro-2-(triethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine with tetrabutylammonium fluoride in tetrahydrofuran (THF), followed by hydrochloric acid treatment to yield the dihydrochloride salt .

Properties

IUPAC Name

2-(5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3.2ClH/c10-9-3-7-6(1-2-11)4-12-8(7)5-13-9;;/h3-5,12H,1-2,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWXSKVIIZCSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=CN=C1Cl)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Pyrrolo[2,3-c]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused bicyclic structure.

    Chlorination: Introduction of the chlorine atom at the 5-position of the pyrrolo[2,3-c]pyridine ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Amination: The ethan-1-amine side chain is introduced through nucleophilic substitution reactions, typically using ethylamine or similar reagents.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alkyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique pyrrolo-pyridine structure, which contributes to its biological activity. The molecular formula is C9H10ClN32HClC_9H_{10}ClN_3\cdot 2HCl, with a molecular weight of approximately 256.56 g/mol. Its structural features enable it to interact with various biological targets, making it a candidate for further investigation in drug discovery.

Anticancer Activity

Recent studies have highlighted the potential of 2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine dihydrochloride in cancer therapy. For instance, it has been evaluated for its efficacy against symptomatic tenosynovial giant cell tumors (TGCT). Pexidartinib, a related compound, has shown promising results in clinical trials for this rare tumor type, suggesting that derivatives like this compound may also possess anticancer properties .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity, particularly against resistant strains of bacteria. Studies indicate that pyrrole-containing compounds exhibit potent antibacterial effects against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). The presence of the pyrrolo-pyridine moiety enhances the compound's ability to disrupt bacterial cell function .

Kinase Inhibition

Inhibitors of kinases are crucial in the treatment of various diseases, including cancer and inflammatory disorders. The structure of this compound suggests it may act as a selective inhibitor of specific kinases involved in cellular signaling pathways. This potential has been explored in the context of developing targeted therapies .

Table 1: Summary of Biological Activities

Activity TypeTarget Pathogen/ConditionObservationsReference
AnticancerSymptomatic TGCTPromising efficacy in clinical trials
AntimicrobialMRSAPotent activity; MIC values < 12.5 μg/mL
Kinase InhibitionVarious kinasesSelective inhibition observed

Case Study: Antimicrobial Efficacy

In a controlled study evaluating various pyrrole derivatives, this compound was tested against MRSA and other resistant strains. The compound exhibited an MIC (Minimum Inhibitory Concentration) significantly lower than traditional antibiotics like vancomycin, indicating its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. It acts by inhibiting multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . By blocking these receptors, the compound can interfere with signaling pathways that promote cell proliferation and survival, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Fluorine-Substituted Derivative

  • Compound : 2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-amine hydrochloride
  • Molecular Formula : C₉H₁₁ClFN₃
  • Molecular Weight : 215.66 g/mol
  • Key Differences :
    • Fluorine (electronegative, smaller atomic radius) replaces chlorine, reducing molecular weight by ~53 g/mol.
    • Likely impacts binding affinity due to altered electronic effects and steric interactions .

Methyl-Substituted Derivative

  • Compound : 2-(5-Methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine dihydrochloride
  • Molecular Formula : C₁₀H₁₅Cl₂N₃
  • Molecular Weight : 248.15 g/mol
  • Key Differences: Methyl group (electron-donating) replaces chlorine, decreasing electronegativity and increasing lipophilicity.

Trifluoromethyl-Substituted Derivative

  • Compound : 2-[5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride
  • Key Differences :
    • CF₃ group (strong electron-withdrawing) enhances metabolic stability but may reduce solubility compared to the chloro derivative .

Positional Isomerism: Pyrrolopyridine Ring Variations

[2,3-b] vs. [2,3-c] Pyrrolopyridine Cores

  • Compound : 2-{5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride (CAS: 1258504-40-3)
  • Molecular Formula : C₉H₁₁Cl₂N₃
  • Key Differences :
    • The [2,3-b] isomer has nitrogen atoms at different positions, altering hydrogen-bonding capacity and steric accessibility compared to the [2,3-c] isomer.
    • Hydrochloride salt (vs. dihydrochloride) reduces solubility .

Salt Form Comparisons

Property Dihydrochloride Salt ([2,3-c]) Hydrochloride Salt ([2,3-b])
Molecular Formula C₉H₁₂Cl₃N₃ C₉H₁₁Cl₂N₃
Molecular Weight (g/mol) 268.58 252.11
Solubility Higher (two HCl counterions) Moderate (one HCl counterion)
Stability Enhanced hygroscopicity Reduced hygroscopicity

Biological Activity

2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethan-1-amine dihydrochloride, a compound with significant potential in pharmacological applications, has garnered attention for its biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.

  • Chemical Name : this compound
  • CAS Number : 2138337-33-2
  • Molecular Formula : C9H10ClN3- 2HCl
  • Molecular Weight : 232.56 g/mol

Research indicates that this compound interacts with various biological targets, particularly in cancer and infectious disease models. Its mechanism primarily involves:

  • Inhibition of Tubulin Assembly : Studies have shown that derivatives of pyrrolo[2,3-c]pyridine compounds inhibit tubulin polymerization, leading to disrupted microtubule dynamics in cancer cells. This effect is crucial for inducing mitotic arrest and subsequent cell death in tumor cells .
  • Antimicrobial Activity : The compound has demonstrated activity against multiple bacterial strains, including Staphylococcus aureus and Mycobacterium species. Its Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial properties, suggesting its potential as a lead compound for developing new antibiotics .

Biological Activity Overview

Biological ActivityMechanismReference
AntiproliferativeInhibition of tubulin assembly
AntibacterialDisruption of bacterial cell function
AntioxidantFree radical scavenging

Case Study 1: Antiproliferative Effects

A study conducted on HeLa cells demonstrated that treatment with the compound led to significant alterations in microtubule dynamics. Live-cell imaging indicated that the compound caused mitotic delays and increased rates of apoptosis. The study concluded that the compound's ability to inhibit tubulin assembly is a promising avenue for cancer therapy .

Case Study 2: Antimicrobial Efficacy

In vitro evaluations revealed that the compound exhibited effective antimicrobial activity against drug-resistant strains of Staphylococcus aureus. The MIC values ranged from 4 to 8 µg/mL, indicating its potential as a novel therapeutic agent against resistant bacterial infections .

Research Findings

Recent literature highlights the ongoing exploration of pyrrole-containing compounds in drug discovery:

  • Pyrrole Derivatives : Research has shown that pyrrole derivatives can act as potent inhibitors of various biological pathways involved in cancer progression and microbial resistance .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics with acceptable toxicity profiles in animal models, paving the way for further clinical evaluations .

Q & A

Basic: What analytical methods are recommended for confirming the structural identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm the pyrrolopyridine core, chloro substituent, and ethylamine backbone. Compare chemical shifts with analogous pyrrolopyridine derivatives (e.g., δ 7.5–8.5 ppm for aromatic protons in pyrrolopyridines) .
  • Mass Spectrometry (ESI-MS): Validate the molecular ion peak at m/z 268.58 (C9_9H12_{12}Cl3_3N3_3) and fragmentation patterns consistent with dihydrochloride salts .
  • HPLC: Assess purity (≥95%) using reverse-phase chromatography with UV detection at 254 nm, referencing retention times against validated standards .

Basic: How should this compound be stored to ensure stability in laboratory settings?

Methodological Answer:

  • Solubility and Storage: Prepare stock solutions in anhydrous DMSO (≥20 mg/mL) and store at -20°C for ≤2 months to prevent hydrolysis or degradation. Avoid freeze-thaw cycles .
  • Solid-State Stability: Store lyophilized powder in a desiccator under inert gas (N2_2 or Ar) at 4°C, shielded from light to minimize photodegradation .

Advanced: What experimental strategies can resolve discrepancies in reported purity levels (e.g., 95% vs. 98%)?

Methodological Answer:

  • Cross-Validation: Compare results from orthogonal techniques (e.g., HPLC, LC-MS, and elemental analysis) to identify systematic errors .
  • Impurity Profiling: Use high-resolution mass spectrometry (HRMS) to detect trace byproducts (e.g., dechlorinated analogs or dimerization products). Adjust synthetic protocols (e.g., purification via column chromatography) to minimize impurities .

Advanced: How can researchers design kinase inhibition assays to evaluate this compound’s biological activity?

Methodological Answer:

  • Target Selection: Prioritize kinases structurally related to known pyrrolopyridine targets (e.g., CSF-1R, FLT3, or KIT) based on homology modeling .
  • Assay Protocol:
    • In vitro Kinase Assay: Use recombinant kinase domains with ATP-conjugated substrates. Measure IC50_{50} via fluorescence polarization (e.g., Z’-LYTE® assay) at varying compound concentrations (1 nM–10 µM) .
    • Positive Controls: Include reference inhibitors (e.g., Pexidartinib for CSF-1R; IC50_{50} = 20 nM) to validate assay conditions .

Advanced: What in vivo models are appropriate for assessing therapeutic efficacy?

Methodological Answer:

  • Xenograft Models: Implant human glioblastoma or leukemia cell lines (e.g., U87-MG or MV4-11) into immunodeficient mice. Administer the compound orally (10–50 mg/kg/day) and monitor tumor volume via bioluminescence imaging .
  • Pharmacokinetic Analysis: Collect plasma samples at intervals (0–24 hr) to measure bioavailability and half-life using LC-MS/MS. Adjust dosing regimens based on Cmax_{max} and AUC values .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Methodological Answer:

  • Analog Synthesis: Modify the pyrrolopyridine core (e.g., replace Cl with F or CF3_3) or ethylamine side chain (e.g., introduce cyclopropyl or benzyl groups) .
  • SAR Evaluation: Test analogs in kinase inhibition assays (see FAQ 4) and logP measurements to correlate hydrophobicity with membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.